1-Benzyl-N-phenylpiperidin-4-amine

Catalog No.
S793953
CAS No.
1155-56-2
M.F
C18H22N2
M. Wt
266.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-N-phenylpiperidin-4-amine

CAS Number

1155-56-2

Product Name

1-Benzyl-N-phenylpiperidin-4-amine

IUPAC Name

1-benzyl-N-phenylpiperidin-4-amine

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2

InChI Key

FSXGJIFBTBJMHV-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3

Synonyms

1-Benzyl-4-(phenylamino)piperidine; 1-Benzyl-4-anilinopiperidine; N-Phenyl-1-(phenylmethyl)-4-piperidinamine; NSC 76613; USP Fentanyl Related Compound D;

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3

The exact mass of the compound 1-Benzyl-N-phenylpiperidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76613. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzyl-N-phenylpiperidin-4-amine (CAS 1155-56-2) is a highly crystalline, benzyl-protected secondary amine utilized as a pivotal intermediate in the synthesis of 4-anilidopiperidine analgesics. Structurally comprising a piperidine core with an N1-benzyl protecting group and a C4-phenylamino substituent, it serves as the primary precursor in the classical Janssen synthetic route. In industrial pharmaceutical procurement, this compound is selected for its robust stability under harsh reductive and acylating conditions, and its ability to undergo clean catalytic hydrogenolysis. This debenzylation pathway yields the universal secondary amine intermediate (e.g., norfentanyl), which is strictly required for the divergent synthesis of FDA-approved anesthetic libraries including sufentanil, alfentanil, and remifentanil [1].

Substituting 1-benzyl-N-phenylpiperidin-4-amine with direct-alkylated analogs, such as 4-anilino-N-phenethylpiperidine (ANPP), fundamentally restricts downstream manufacturing flexibility. While ANPP allows for a shorter, linear synthesis of a single active pharmaceutical ingredient (fentanyl), the pre-installed phenethyl group cannot be cleanly removed via catalytic hydrogenation to access other high-value analogs. Attempting to dealkylate ANPP requires harsh, low-yielding chemical cleavage using reagents like 1-chloroethyl chloroformate, which introduces toxic byproducts and degrades batch reproducibility. Furthermore, substituting the benzyl group with acid-labile protecting groups (e.g., Boc) leads to premature deprotection during the aggressive, high-temperature acylation steps required to functionalize the sterically hindered C4-amine, resulting in unacceptable impurity profiles and yield losses [1].

Multiplexed API Library Generation via Universal Intermediate Access

In pharmaceutical manufacturing, the choice of N1-substituent dictates the breadth of accessible downstream products. 1-Benzyl-N-phenylpiperidin-4-amine enables the generation of the universal 'nor' intermediate via debenzylation, which can subsequently be alkylated with diverse side chains. This pathway supports the synthesis of at least four distinct clinical APIs (fentanyl, sufentanil, alfentanil, carfentanil). In contrast, utilizing the Siegfried route precursor (ANPP) locks the N1 position with a phenethyl group, restricting the synthetic output to a single API (fentanyl) unless complex dealkylation is performed [1].

Evidence DimensionAccessible downstream clinical APIs without dealkylation
Target Compound Data≥4 distinct FDA-approved APIs (via nor-intermediate)
Comparator Or BaselineANPP (Siegfried route precursor): 1 clinical API (Fentanyl)
Quantified Difference4-fold increase in downstream product versatility
ConditionsStandard industrial alkylation following the Janssen synthetic route

Procuring the benzylated precursor allows contract manufacturing organizations (CMOs) to use a single supply chain to produce an entire library of distinct anesthetic APIs.

Intermediate Purification Efficiency via High-Melting Crystallinity

The physical state of synthetic intermediates directly impacts process scalability and purification costs. 1-Benzyl-N-phenylpiperidin-4-amine exhibits a stable crystalline form with a melting point of 84–86 °C, allowing for highly efficient purification via direct recrystallization from non-polar solvents like petroleum ether. Conversely, many alternative N-alkylated or unprotected 4-anilinopiperidine derivatives present as viscous oils at room temperature, necessitating solvent-intensive and time-consuming chromatographic purification to achieve the >98% purity required for pharmaceutical intermediates [1].

Evidence DimensionIntermediate physical state and purification method
Target Compound DataSolid (m.p. 84–86 °C); purified via simple recrystallization
Comparator Or BaselineNon-benzylated/alkylated analogs: Frequently viscous oils requiring column chromatography
Quantified DifferenceEliminates the need for bulk chromatographic purification
ConditionsBulk intermediate processing and isolation

Solid-state recrystallization drastically reduces solvent consumption and process time compared to chromatographic purification of oily intermediates.

Protecting Group Integrity During High-Temperature Acylation

Functionalizing the sterically hindered secondary amine at the C4 position requires aggressive acylation conditions. The N-benzyl group of 1-benzyl-N-phenylpiperidin-4-amine remains 100% stable during prolonged reflux (e.g., 110 °C for 2–15 hours) in propionic anhydride and toluene. If a buyer substitutes this with a Boc-protected analog (1-Boc-4-anilinopiperidine), the high temperatures and localized acidic byproducts generated during acylation trigger premature thermal or acid-catalyzed deprotection, leading to complex mixtures of N1/C4-diacylated byproducts and significant yield reduction [1].

Evidence DimensionProtecting group retention during refluxing acylation
Target Compound Data100% retention of N-benzyl group at 110 °C
Comparator Or Baseline1-Boc-4-anilinopiperidine: Susceptible to premature cleavage and diacylation
Quantified DifferencePrevents N1-deprotection and subsequent diacylation side reactions
ConditionsRefluxing propionic anhydride in toluene (110 °C, 2-15 hours)

Robust thermal stability ensures high-yield conversion during the critical C4-acylation step without generating difficult-to-remove diacylated impurities.

Single-Step Catalytic Deprotection vs. Chemical Cleavage

The transition from the acylated intermediate to the universal 'nor' building block is a critical process node. The benzylated intermediate derived from 1-benzyl-N-phenylpiperidin-4-amine undergoes clean, quantitative debenzylation via catalytic hydrogenolysis (H2, Pd/C) in ethanol, producing only toluene as a volatile byproduct. Attempting to generate the same 'nor' intermediate from an N-phenethyl precursor (like ANPP) requires the use of highly reactive, toxic dealkylating agents such as 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis, which lowers overall yield and introduces stringent safety and waste disposal requirements[1].

Evidence DimensionReagent requirement for N-dealkylation to nor-intermediate
Target Compound DataCatalytic H2 and Pd/C (yields volatile toluene byproduct)
Comparator Or BaselineN-phenethyl analogs (ANPP): Requires stoichiometric 1-chloroethyl chloroformate
Quantified DifferenceEliminates the use of highly toxic, stoichiometric chloroformate reagents
ConditionsN-dealkylation to yield the secondary piperidine amine

Catalytic hydrogenolysis is significantly safer, cheaper, and more scalable for industrial API manufacturing than stoichiometric chloroformate cleavage.

Divergent Synthesis of Anesthetic API Libraries

Because of its ability to yield the universal nor-intermediate upon debenzylation, this compound is the strictly required precursor for CMOs tasked with producing multiple fentanyl analogs (e.g., sufentanil, alfentanil) from a single starting material pipeline [1].

High-Purity Reference Standard Manufacturing

The high crystallinity and stable melting point (84–86 °C) of this precursor make it the optimal starting material for synthesizing analytical reference standards, where eliminating oily impurities early in the synthetic sequence is critical for final >99% purity certification [2].

Development of Novel Opioid Receptor Modulators

For medicinal chemistry programs exploring novel C4-modifications or N1-alkylations, the robust stability of the benzyl protecting group allows researchers to subject the piperidine core to harsh Grignard reagents, strong hydrides, or extreme acylating conditions that would destroy Boc- or Fmoc-protected alternatives [3].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

266.178298710 g/mol

Monoisotopic Mass

266.178298710 g/mol

Heavy Atom Count

20

Appearance

Assay:≥98%A crystalline solid

UNII

7FTW970M7K

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (86.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1155-56-2

Wikipedia

N-phenyl-1-(phenylmethyl)-4-piperidinamine

Dates

Last modified: 08-15-2023

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